molecular formula C16H25N3 B11801244 5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine

5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine

Cat. No.: B11801244
M. Wt: 259.39 g/mol
InChI Key: ALAPJRHGXIUCQB-UHFFFAOYSA-N
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Description

5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine is a pyridine-based heterocyclic compound featuring two distinct pyrrolidine substituents. The pyridine core is substituted at positions 2, 3, and 5, with a pyrrolidin-1-yl group at position 2, a methyl group at position 3, and a 1-ethylpyrrolidin-2-yl moiety at position 3.

Properties

Molecular Formula

C16H25N3

Molecular Weight

259.39 g/mol

IUPAC Name

5-(1-ethylpyrrolidin-2-yl)-3-methyl-2-pyrrolidin-1-ylpyridine

InChI

InChI=1S/C16H25N3/c1-3-18-10-6-7-15(18)14-11-13(2)16(17-12-14)19-8-4-5-9-19/h11-12,15H,3-10H2,1-2H3

InChI Key

ALAPJRHGXIUCQB-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1C2=CN=C(C(=C2)C)N3CCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization. One common approach is the cyclization of suitable precursors under controlled conditions. For example, the pyrrolidine ring can be synthesized via the reaction of 1,4-diketones with ammonia or primary amines . The pyridine ring can be constructed through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalytic hydrogenation and other advanced methodologies can be employed to streamline the synthesis process and ensure scalability .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrrolidine and pyridine rings allow it to fit into the active sites of these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several pyridine derivatives and pyrrolidine-containing molecules. Below is a comparative analysis based on substituent patterns, pharmacological relevance, and physicochemical properties.

Table 1: Structural Comparison of Pyridine-Pyrrolidine Derivatives

Compound Name Substituents (Position on Pyridine) Molecular Formula Key Features/Applications Source Reference
5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine 2: Pyrrolidin-1-yl; 3: Methyl; 5: 1-Ethylpyrrolidin-2-yl C₁₉H₂₈N₄ Potential kinase inhibitor scaffold Inferred
2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid 2: Fluoro; 6: Pyrrolidin-1-yl C₁₀H₁₀FN₂O₂ Intermediate for drug synthesis
5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine Core: Pyrazolo-pyrimidine; Substituents: Fluorophenyl, pyrazole C₂₀H₁₆F₂N₆ TRK kinase inhibitor (cancer therapy)
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone 2: Methoxy; 3: Acetyl; 6: Pyrrolidin-1-yl C₁₃H₁₈N₂O₂ Synthetic intermediate

Key Observations

Substituent Diversity: The target compound’s 1-ethylpyrrolidin-2-yl group at position 5 distinguishes it from simpler pyrrolidine-substituted pyridines (e.g., 2-fluoro-6-(pyrrolidin-1-yl)isonicotinic acid). TRK kinase inhibitors (e.g., pyrazolo-pyrimidine derivatives in ) share pyrrolidine motifs but employ a pyrazolo-pyrimidine core instead of pyridine. This structural divergence likely alters kinase selectivity profiles .

Pharmacological Relevance :

  • Compounds like 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine demonstrate that pyrrolidine substituents enhance binding to kinase active sites, particularly TRK family enzymes . The target compound’s pyrrolidine groups may confer similar advantages.
  • 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid () lacks therapeutic data but serves as a precursor for fluorinated drugs, highlighting the role of fluorine in metabolic stability .

Pyrrolidin-1-yl groups at positions 2 and 5 introduce basic nitrogen atoms, which may improve solubility in acidic environments (e.g., gastric fluid) .

Research Implications and Gaps

  • Kinase Inhibition Potential: Structural parallels with TRK inhibitors () suggest the compound warrants evaluation for kinase modulation, though experimental validation is needed.
  • Synthetic Utility : The compound’s complexity (e.g., ethylpyrrolidine branch) positions it as a candidate for late-stage diversification in medicinal chemistry .
  • Data Limitations: No direct biological or pharmacokinetic data were found in the provided evidence. Future studies should prioritize assays for solubility, logP, and target binding.

Biological Activity

5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine is a complex organic compound belonging to the class of pyridine derivatives. Its unique structure, characterized by dual pyrrolidine groups attached to a methyl-substituted pyridine ring, suggests significant potential for diverse biological activities. This article reviews the current understanding of its biological activity, including pharmacological significance, mechanisms of action, and potential applications in medicinal chemistry.

  • Molecular Formula : C16H25N3
  • Molecular Weight : 259.39 g/mol
  • Structural Features :
    • Contains a pyridine ring with two distinct pyrrolidine substituents.
    • The presence of ethyl and methyl groups may enhance its pharmacokinetic properties.

Biological Activity Overview

Research into the biological activity of this compound is ongoing, but preliminary studies indicate several potential pharmacological effects:

  • Interaction with Receptors :
    • It is hypothesized that this compound may interact with nicotinic acetylcholine receptors, similar to other pyridine derivatives. This interaction could lead to various neuropharmacological effects, potentially influencing neurotransmission pathways.
  • Antimicrobial and Antiviral Properties :
    • Pyridine compounds have been noted for their antimicrobial and antiviral activities. The presence of heterocycles in their structure often enhances these properties. A review highlighted that compounds with similar structures exhibited significant activity against various pathogens, suggesting that this compound may also possess these properties .
  • Potential Therapeutic Applications :
    • The compound's structural characteristics position it as a candidate for developing drugs targeting conditions such as infections, neurological disorders, and possibly cancer due to its multifaceted biological activities .

Table 1: Comparative Biological Activity of Related Compounds

Compound NameMolecular FormulaBiological Activity
2-Bromo-5-(1-Ethylpyrrolidin-2-yl)pyridineC16H24BrN3Antimicrobial
3-(Pyrrolidin-1-yl)pyridineC10H12N2Neuroactive
3-(1-Methylpyrrolidin-2-Yl)pyridineC11H14N2Antiviral

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, insights can be drawn from studies on structurally similar compounds:

  • Receptor Binding : The dual-pyrrolidine structure may enhance binding affinity to specific receptors involved in neurotransmission.
  • Antimicrobial Action : The presence of multiple nitrogen atoms in the structure may contribute to the disruption of microbial cell membranes or interference with metabolic processes in pathogens .

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